
Butyl Paraben-13C6
Overview
Description
Butyl Paraben-13C6 is an isotopically labeled compound of butyl paraben, where six carbon atoms are replaced with the 13C isotope . This compound is widely used in chemical research, pharmaceutical, and personal care products due to its antimicrobial properties . It is commonly used as a preservative to inhibit microbial growth and extend the shelf life of products .
Mechanism of Action
Target of Action
Butyl Paraben-13C6 primarily targets microbial cells, specifically bacteria and fungi. It acts as an antimicrobial preservative, inhibiting the growth of these microorganisms to extend the shelf life of products .
Mode of Action
The compound interacts with microbial cell membranes, disrupting their integrity. This disruption is believed to interfere with membrane transport processes, causing leakage of intracellular constituents. Additionally, this compound inhibits DNA and RNA synthesis, as well as enzymes like ATPase and phosphotransferase, which are crucial for microbial survival .
Biochemical Pathways
By inhibiting DNA and RNA synthesis, this compound affects the central dogma of molecular biology in microbial cells. This inhibition prevents the replication and transcription processes, leading to a halt in protein synthesis and cell division. The disruption of membrane integrity further impacts various metabolic pathways, leading to cell death .
Pharmacokinetics
Metabolism typically involves hydrolysis to p-hydroxybenzoic acid, which is then excreted .
Result of Action
At the molecular level, this compound causes the disruption of microbial cell membranes and inhibition of nucleic acid synthesis. At the cellular level, this results in the death of microbial cells, thereby preventing spoilage and contamination of products .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. It is generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions. The presence of other preservatives or antimicrobial agents can also affect its activity, either synergistically or antagonistically .
This compound is a valuable compound in the preservation of various products, ensuring their safety and longevity by effectively targeting and neutralizing harmful microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butyl Paraben-13C6 involves the esterification of 4-hydroxybenzoic acid with n-butanol in the presence of an acid catalyst such as sulfuric acid . The process typically includes the following steps:
- Adding para-hydroxybenzoic acid, n-butanol, and sodium bisulfate into a three-neck flask equipped with a water separator, thermometer, and reflux condensation tube.
- Heating under reflux for 5 hours.
- Discharging the water layer and n-butanol, washing the crude product with water, sodium carbonate solution, and saturated saline solution.
- Drying, distilling, recovering n-butanol, cooling, adding water, shaking, cooling, precipitating a white product, vacuum filtration, and drying to obtain the finished product .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring the use of green catalysts like sodium bisulfate to minimize environmental impact and equipment corrosion .
Chemical Reactions Analysis
Types of Reactions
Butyl Paraben-13C6 undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols.
Oxidation and Reduction: Involves the gain or loss of electrons, respectively.
Common Reagents and Conditions
Esterification: Requires acid catalysts like sulfuric acid.
Hydrolysis: Involves water and sometimes a base or acid catalyst.
Oxidation and Reduction: Utilizes oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Esterification: Produces butyl esters.
Hydrolysis: Yields 4-hydroxybenzoic acid and n-butanol.
Oxidation and Reduction: Forms various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
Butyl Paraben-13C6 is extensively used in scientific research due to its labeled isotopic nature, which allows for precise tracking and analysis in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Acts as a preservative in cosmetics, pharmaceuticals, and food products
Comparison with Similar Compounds
Butyl Paraben-13C6 is unique due to its isotopic labeling, which allows for detailed analytical studies. Similar compounds include:
- Methyl Paraben-13C6
- Ethyl Paraben-13C6
- Propyl Paraben-13C6
These compounds share similar antimicrobial properties but differ in their alkyl chain lengths, affecting their solubility and efficacy in various applications .
Properties
IUPAC Name |
butyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4+1,5+1,6+1,7+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOHBWFCKVYLES-PXKSRZEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894091 | |
| Record name | Butyl 4-hydroxybenzoate-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416711-53-9 | |
| Record name | Butyl 4-hydroxybenzoate-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)
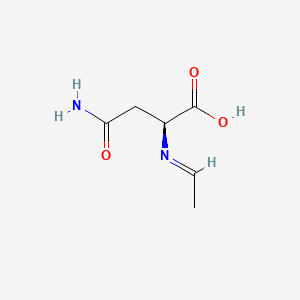
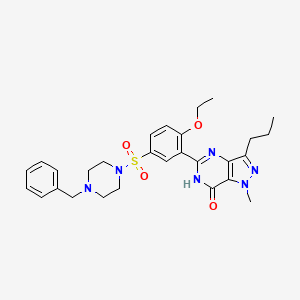
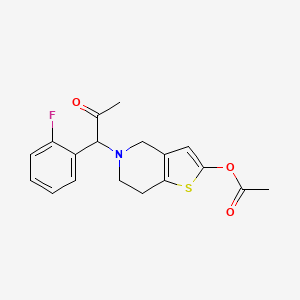
![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
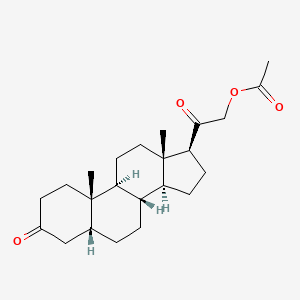



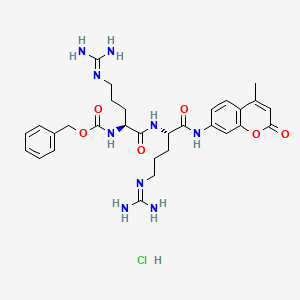
![N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
